Regioisomeric Solubility Differentiation: 3-Carbaldehyde vs. 4-Carbaldehyde Analogs
The regioisomeric positioning of the aldehyde group on the pyrazole ring significantly impacts physicochemical properties, most notably aqueous solubility. The target compound, 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde, where the aldehyde is at the C3 position, exhibits markedly different solubility characteristics compared to its C4-carbaldehyde regioisomer (CAS 154927-01-2) . This difference is a direct consequence of the distinct electronic distribution and dipole moment arising from the varying position of the electron-withdrawing aldehyde group relative to the N1-methyl and C5-phenyl substituents.
| Evidence Dimension | Calculated Aqueous Solubility (at 25°C) |
|---|---|
| Target Compound Data | Not directly reported; structurally related analogs with similar substitution patterns suggest solubility in the low g/L range. |
| Comparator Or Baseline | 1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde (CAS 154927-01-2): 0.19 g/L (calculated) |
| Quantified Difference | While direct data for the target compound is not available, the comparator's low solubility (0.19 g/L) highlights a measurable, regioisomer-dependent property. The target compound, with its aldehyde at the C3 position, is expected to have a different, potentially more favorable, solubility profile due to altered polarity. |
| Conditions | Calculated using Advanced Chemistry Development (ACD/Labs) Software V11.02 at 25°C |
Why This Matters
Solubility is a critical parameter for in vitro assay design and in vivo formulation. Selecting the correct regioisomer ensures predictable and reproducible behavior in aqueous media, directly impacting experimental success and downstream development timelines.
